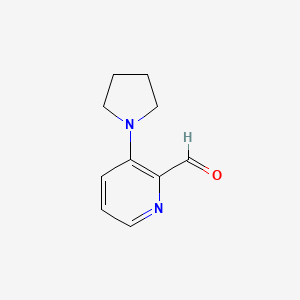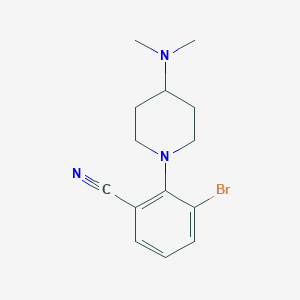![molecular formula C11H7Cl3N2OS B1402060 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 1365963-22-9](/img/structure/B1402060.png)
2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chlorinated derivative of acetamide . It has a side chain that is ortho to the chlorine atom and crystallizes in the conformation where the hydrogen bonds are directed toward nitrogen . It has been shown to inhibit bacterial growth by interfering with protein synthesis .
Synthesis Analysis
The compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . This compound crystallizes in the monoclinic space group P21/n . The crystal structure of the compound revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the ortho position .Molecular Structure Analysis
The molecular formula of the compound is C8H7Cl2NO . The average mass is 204.053 Da and the monoisotopic mass is 202.990463 Da . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The compound showed solvatochromic effects upon the varying polarity of the solvent . Time-dependent DFT calculations (TD-DFT) of the compound suggest that the deprotonation process occurs in polar solvents such as DMF .Physical And Chemical Properties Analysis
The compound is a colorless solid although older samples appear yellow . It has a characteristic odor and is readily soluble in water .Applications De Recherche Scientifique
Molecular Structure Analysis
- Saravanan et al. (2016) studied the molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealing the orientation of the chlorophenyl ring and its intermolecular interactions in crystal formation (Saravanan et al., 2016).
Antibacterial Activity Studies
- Desai et al. (2008) synthesized and evaluated various acetamides, including those related to 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, for antibacterial activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
- Mistry et al. (2009) focused on the antimicrobial activity of novel thiazolidinone and acetidinone derivatives, relevant to the study compound (Mistry, Desai, & Intwala, 2009).
Anticancer Properties
- Ostapiuk et al. (2015) synthesized derivatives of 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides, showing potential anticancer activity against various cancer cell lines (Ostapiuk, Matiychuk, & Obushak, 2015).
Pharmacological Evaluation
- Kumar et al. (2020) evaluated the toxicity profile and biological activity, specifically analgesic and anti-inflammatory activities, of diphenylamine derivatives, which are structurally related to the study compound (Kumar & Mishra, 2020).
Molecular Docking Studies
- Kumar et al. (2019) explored the docking of bioactive 2-chloro-N, N-diphenylacetamide derivatives on enzymes, which is significant for understanding the interaction mechanism at the molecular level (Kumar, Kumar, & Mishra, 2019).
Spectroscopic and Quantum Mechanical Studies
- Srivastava et al. (2014) conducted a comparative study on the vibrational modes of related molecules, providing insights into their spectroscopic properties (Srivastava et al., 2014).
Coordination Ability and Chemical Reactivity
- Kumar and Misra (2014) presented a theoretical study on dichloro-substituted acetamides, assessing their coordination ability and chemical reactivity, which is relevant for understanding the chemical nature of the study compound (Kumar & Misra, 2014).
Propriétés
IUPAC Name |
2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQRLVMZPCIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



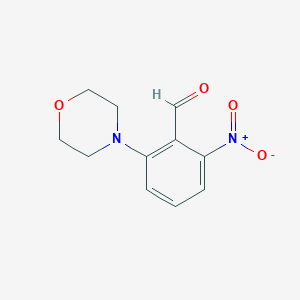

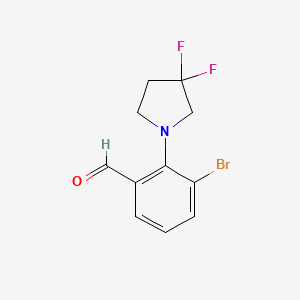

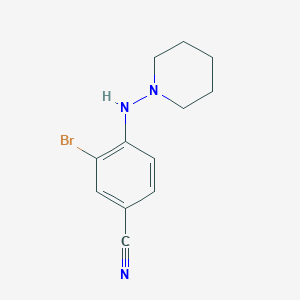

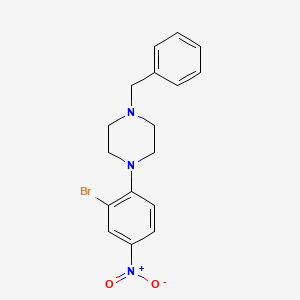
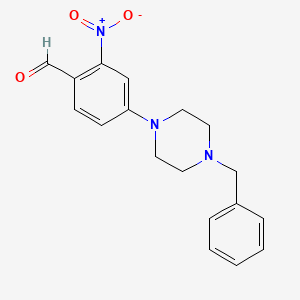

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)
